molecular formula C14H21N3O4 B6223788 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid CAS No. 2763751-18-2

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid

Cat. No. B6223788
CAS RN: 2763751-18-2
M. Wt: 295.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid is a useful research compound. Its molecular formula is C14H21N3O4 and its molecular weight is 295.3. The purity is usually 95.
BenchChem offers high-quality 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid involves the protection of the pyrazole nitrogen, followed by the formation of the diazocine ring and the introduction of the carboxylic acid group.", "Starting Materials": [ "2,3-dimethyl-1H-pyrazole", "tert-butyl chloroformate", "sodium hydride", "2-bromoethylamine hydrobromide", "sodium azide", "sodium methoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Protection of the pyrazole nitrogen by reacting 2,3-dimethyl-1H-pyrazole with tert-butyl chloroformate in the presence of sodium hydride to obtain 2,3-dimethyl-1-(tert-butoxycarbonyl)pyrazole.", "Step 2: Formation of the diazocine ring by reacting 2-bromoethylamine hydrobromide with sodium azide in the presence of sodium methoxide to obtain 5-bromo-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine.", "Step 3: Introduction of the carboxylic acid group by reacting 5-bromo-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine with acetic anhydride and sulfuric acid to obtain 5-acetoxy-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine, followed by hydrolysis with sodium bicarbonate to obtain 5-hydroxy-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid.", "Step 4: Purification of the product by recrystallization from ethanol and water." ] }

CAS RN

2763751-18-2

Product Name

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid

Molecular Formula

C14H21N3O4

Molecular Weight

295.3

Purity

95

Origin of Product

United States

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